N-(2,4-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide
Overview
Description
N-(2,4-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound was initially developed as an anti-cancer drug, but recent research has shown that it has a wide range of applications in other diseases as well.
Mechanism of Action
N-(2,4-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide 43-9006 works by inhibiting the activity of multiple kinases, including RAF kinase, VEGFR, PDGFR, and c-KIT. This inhibition leads to the inhibition of cell proliferation, angiogenesis, and tumor growth. N-(2,4-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide 43-9006 has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide 43-9006 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of multiple kinases, leading to the inhibition of cell proliferation, angiogenesis, and tumor growth. N-(2,4-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide 43-9006 has also been shown to induce apoptosis in cancer cells. In addition, N-(2,4-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide 43-9006 has been shown to have anti-inflammatory and anti-angiogenic properties.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has been extensively studied and is well characterized, making it a reliable tool for research. However, N-(2,4-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide 43-9006 also has some limitations for lab experiments. It has been shown to have off-target effects, which can complicate data interpretation. In addition, the inhibition of multiple kinases can make it difficult to determine which kinase is responsible for a particular effect.
Future Directions
There are several future directions for the study of N-(2,4-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide 43-9006. One direction is the development of more specific inhibitors of individual kinases targeted by N-(2,4-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide 43-9006. This would allow for a better understanding of the specific roles of these kinases in disease processes. Another direction is the study of N-(2,4-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide 43-9006 in combination with other therapies, such as chemotherapy or immunotherapy. This could potentially enhance the efficacy of these therapies and improve patient outcomes. Finally, the study of N-(2,4-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide 43-9006 in other diseases, such as psoriasis and Alzheimer's disease, could lead to the development of new therapies for these diseases.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide 43-9006 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer, anti-inflammatory, and anti-angiogenic properties. N-(2,4-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide 43-9006 has been studied in preclinical and clinical trials for the treatment of various cancers, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. It has also been studied for its potential use in the treatment of other diseases, such as psoriasis, rheumatoid arthritis, and Alzheimer's disease.
properties
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-(2,4-dimethoxyphenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-24(30(26,27)19-7-5-4-6-8-19)17-11-9-16(10-12-17)22(25)23-20-14-13-18(28-2)15-21(20)29-3/h4-15H,1-3H3,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCHFILODQZCKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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